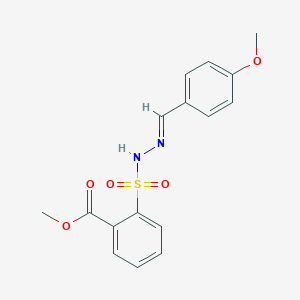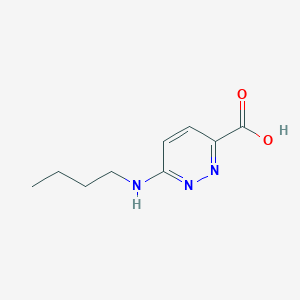
6-(Butylamino)pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Butylamino)pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-(Butylamino)pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and anticancer properties. In addition, it has been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 6-(Butylamino)pyridazine-3-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and neurodegeneration. It may also modulate the activity of certain neurotransmitters and protect neurons from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
6-(Butylamino)pyridazine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. It also has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response. In addition, it has been found to protect neurons from oxidative stress and modulate the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(Butylamino)pyridazine-3-carboxylic acid in lab experiments include its potential therapeutic applications, its ability to exhibit various biochemical and physiological effects, and its relatively easy synthesis method. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 6-(Butylamino)pyridazine-3-carboxylic acid. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its mechanism of action in more detail. Additionally, research can be conducted to improve its solubility and reduce its potential toxicity. Finally, studies can be conducted to explore the potential of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, 6-(Butylamino)pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively easy, and it exhibits various biochemical and physiological effects. Although its limitations include its limited solubility in water and potential toxicity at high concentrations, there are several future directions for the study of this compound. Further research can be conducted to explore its potential therapeutic applications, mechanism of action, and potential in combination with other drugs.
Métodos De Síntesis
The synthesis of 6-(Butylamino)pyridazine-3-carboxylic acid involves the reaction of 3-chloropyridazine with butylamine in the presence of a base. This reaction yields 6-(Butylamino)pyridazine-3-carboxylic acid as the final product. The purity of the compound can be improved by recrystallization.
Propiedades
Número CAS |
147165-12-6 |
|---|---|
Nombre del producto |
6-(Butylamino)pyridazine-3-carboxylic acid |
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
6-(butylamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-6-10-8-5-4-7(9(13)14)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12)(H,13,14) |
Clave InChI |
GJKXKPAQOFDVSE-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(C=C1)C(=O)O |
SMILES canónico |
CCCCNC1=NN=C(C=C1)C(=O)O |
Sinónimos |
3-Pyridazinecarboxylicacid,6-(butylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



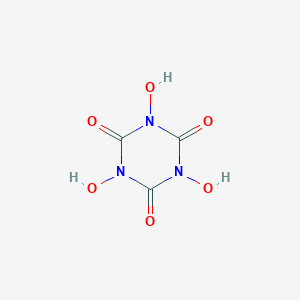
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
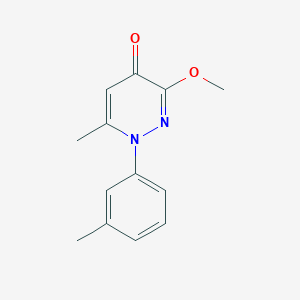
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
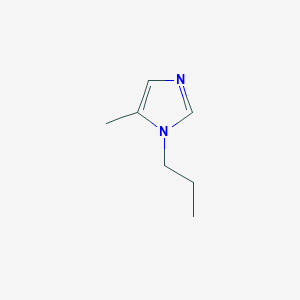
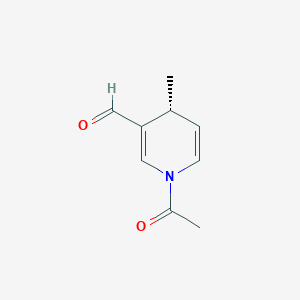
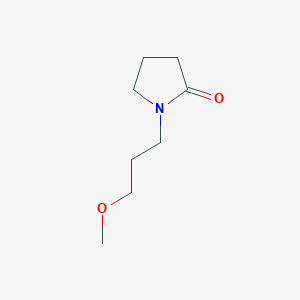
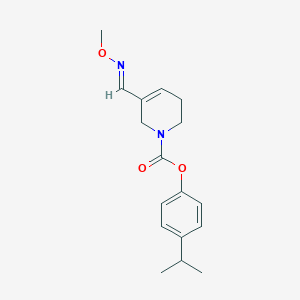
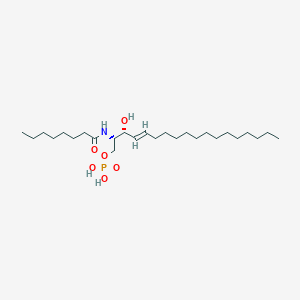
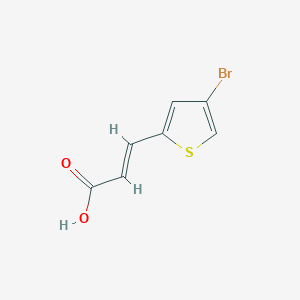
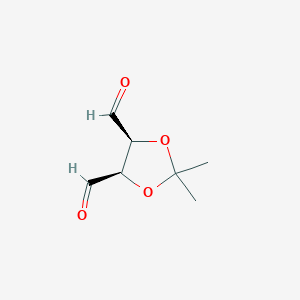

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
